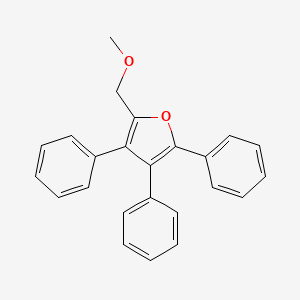![molecular formula C21H23NO2 B14339648 3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 109132-66-3](/img/structure/B14339648.png)
3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a complex organic compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one, also known as 2,3-dihydro-1-benzopyran-4-one, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The compound’s structure consists of a chroman-4-one core with a 4-phenylpiperidin-1-ylmethyl substituent, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization to form the chroman-4-one core . Another approach is the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often involves optimizing reaction conditions to achieve high yields and purity Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process
Análisis De Reacciones Químicas
Types of Reactions: 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The chroman-4-one core can be oxidized to form chromone derivatives, while reduction can lead to the formation of chroman derivatives . Substitution reactions can occur at the phenyl or piperidine rings, introducing different functional groups and modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield chromone derivatives, while reduction reactions produce chroman derivatives. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
Aplicaciones Científicas De Investigación
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, it serves as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In biology, 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is used to study cellular processes and molecular pathways. Its derivatives have been investigated for their effects on enzyme activity, signal transduction, and gene expression . In the field of industry, the compound’s derivatives are utilized in the development of cosmetic products for skin and hair care due to their anti-inflammatory and antioxidant properties .
Mecanismo De Acción
The mechanism of action of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, chroman-4-one derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines, leading to anti-inflammatory effects . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.
Comparación Con Compuestos Similares
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one can be compared with other chroman-4-one derivatives and related compounds. Similar compounds include flavanones, isoflavones, spirochromanones, and benzylidene-4-chromanones . These compounds share the chroman-4-one core but differ in their substituents and biological activities. The presence of the 4-phenylpiperidin-1-ylmethyl group in 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one distinguishes it from other derivatives, contributing to its unique chemical and biological properties.
Conclusion
3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable tool in medicinal chemistry, biology, and industry. Further research and development are needed to fully explore its potential and optimize its synthesis and production methods.
Propiedades
Número CAS |
109132-66-3 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H23NO2/c23-21-18(15-24-20-9-5-4-8-19(20)21)14-22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |
Clave InChI |
AGYNLRHWJQVTCT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC3COC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


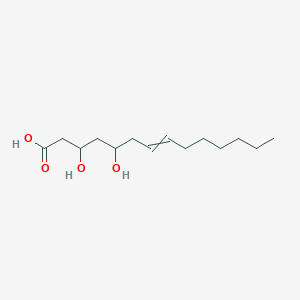
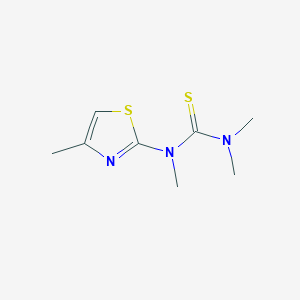
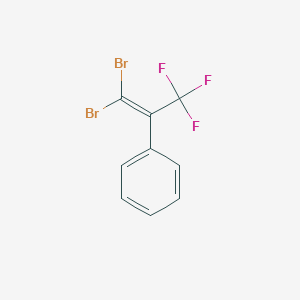
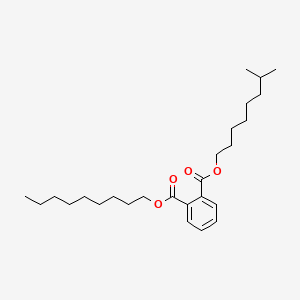
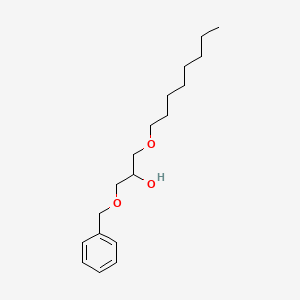
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
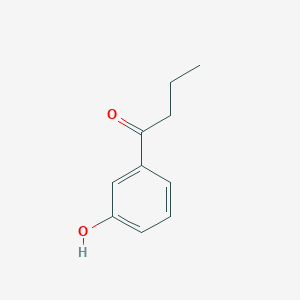
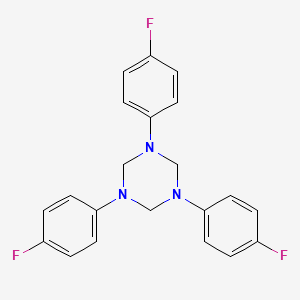
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

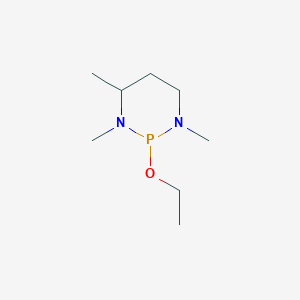
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
